molecular formula C19H15F2N3 B4383974 4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4383974
M. Wt: 323.3 g/mol
InChI Key: YZPJEECRCFLFLU-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis. One common approach is to start with the construction of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl group and the naphthyl substituent. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the difluoromethyl group or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
  • 4-(methyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

The presence of the difluoromethyl group in 4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine imparts unique properties compared to its analogs. This group can enhance metabolic stability, improve binding affinity, and alter the compound’s electronic properties, making it a valuable scaffold in drug design and material science .

Properties

IUPAC Name

4-(difluoromethyl)-1,3-dimethyl-6-naphthalen-1-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3/c1-11-17-15(18(20)21)10-16(22-19(17)24(2)23-11)14-9-5-7-12-6-3-4-8-13(12)14/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPJEECRCFLFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine

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